Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Description
Historical Context of Benzimidazole Research
The historical development of benzimidazole research traces back to significant discoveries in the mid-twentieth century that established the foundation for modern heterocyclic chemistry. In 1944, Woolley published groundbreaking work hypothesizing that benzimidazoles possessed purine-like construction and could evoke biological applications, marking the first investigation into the biological activity of the benzimidazole nucleus. This early speculation about benzimidazoles acting similarly to purines to provide biological responses initiated a new era of research into heterocyclic compounds.
The significance of benzimidazole research escalated dramatically when Brink and colleagues discovered in 1949 that 5,6-dimethylbenzimidazole was a degradation product of vitamin B₁₂, and some of its derivatives also possessed vitamin B₁₂-like activity. This discovery was particularly noteworthy because benzimidazole was discovered during research on vitamin B₁₂, and the benzimidazole nucleus was found to be a stable platform on which drugs could be developed. Emerson and colleagues further confirmed these findings in 1950, establishing the connection between benzimidazole derivatives and essential biological processes.
The classical synthetic approaches to benzimidazole derivatives were established through the Phillips-Ladenburg and Weidenhagen reactions, which involved coupling of 1,2-diaminobenzenes with carboxylic acids and with aldehydes and ketones, respectively. These fundamental synthetic methodologies provided the framework for producing various benzimidazole derivatives, including the modern compound this compound. The Phillips-Ladenburg benzimidazole synthesis specifically involves the preparation of benzimidazole by the condensation between ortho-amino aniline and acetic acid to produce different kinds of carboxylic acids in the presence of dilute mineral acid.
Discovery and Development Timeline
The development timeline of benzimidazole derivatives demonstrates a progressive evolution from basic research to sophisticated pharmaceutical applications. Following the initial discoveries in the 1940s, the 1950s witnessed significant pharmaceutical industry interest, with CIBA pharmaceutical company (now known as Novartis) discovering benzimidazole derivative opioid agonist etonitazene in 1950. This marked the beginning of systematic pharmaceutical development of benzimidazole-based therapeutic agents.
The 1960s brought further breakthroughs when Fort and colleagues reported the discovery of benzimidazole derivatives as proton pump inhibitors. Simultaneously, Burton and colleagues in 1965 reported that 2-trifluoro benzimidazoles are potent decouplers of oxidative phosphorylation in mitochondria, while also serving as inhibitors of photosynthesis with appreciable herbicidal activity. These discoveries expanded the understanding of benzimidazole applications beyond traditional pharmaceutical uses.
The 1970s marked a period of significant therapeutic developments, with mebendazole being discovered by Janssen pharmaceutical in Belgium in 1971, followed by the invention of albendazole by Robert J. Gyurik and Vassilios J. Theodorides in 1975, which was assigned to SmithKline Corporation. The decade concluded with the discovery of astemizole by Janssen pharmaceutical in 1977. These developments established benzimidazole derivatives as essential components in modern pharmacotherapy.
The modern era of benzimidazole research has seen the emergence of sophisticated derivatives such as this compound. This compound was identified as a side product during the synthesis of the antitubercular agent N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide. The ratio of the desired product to this side product was approximately 3.75:1, indicating its significance as both a synthetic challenge and an opportunity for further research.
Significance in Heterocyclic Chemistry
Benzimidazole derivatives, including this compound, hold tremendous significance in heterocyclic chemistry due to their classification as "privileged structures". This designation stems from their association with a wide range of biological activities and their ability to serve as versatile scaffolds for drug development. The benzimidazole nucleus represents a bicyclic compound that may be viewed as fused rings of the aromatic compounds benzene and imidazole, appearing as white solid in the form of tabular crystals.
The chemical reactivity of benzimidazole derivatives contributes significantly to their importance in heterocyclic chemistry. Benzimidazole functions as a base, capable of protonation, and can also be deprotonated with stronger bases. The imine can be alkylated and serves as a ligand in coordination chemistry, with the most prominent benzimidazole complex featuring N-ribosyl-dimethylbenzimidazole, as found in vitamin B₁₂. Additionally, N,N'-Dialkylbenzimidazolium salts serve as precursors to certain N-heterocyclic carbenes.
Recent advances in the synthesis of benzimidazole derivatives have focused on developing methods that can compete with the classical Phillips-Ladenburg and Weidenhagen reactions. The generalization and systematization of rearrangement reactions have considerably facilitated the quest of organic chemists for methods of synthesizing benzimidazole derivatives that are inaccessible by traditional reactions. This has led to the development of new rearrangements of quinoxalinones when exposed to nucleophilic reagents, expanding the synthetic toolkit available for benzimidazole chemistry.
The structural characteristics of this compound exemplify the sophisticated design principles in modern heterocyclic chemistry. The compound's three-dimensional spatial arrangement allows for better binding opportunities with enzyme active sites, contributing to its intrinsic biological properties. Bis-heterocyclic compounds comprising pyridobenzimidazoles serve as ligands for the benzodiazepine site on gamma-aminobutyric acid A receptors and are used for treating disorders of the central nervous system including convulsion, anxiety, depression, muscular spasm, and attention deficit hyperactivity disorder.
Current Research Landscape
The contemporary research landscape surrounding benzimidazole derivatives, particularly this compound, reflects a dynamic field characterized by multidisciplinary approaches and diverse applications. Current investigations have revealed that benzimidazole compounds have emerged as a hot research topic due to their varied biological activities, with derivatives showing considerable interest in the medical field for their therapeutic actions as antimicrobial, antitumor, antihelmintic, antihistaminic, proton pump inhibitors, anti-inflammatory, anticancer, antioxidant, and antihypertensive drugs.
Recent crystallographic and computational studies have provided detailed insights into the structural properties of benzimidazole derivatives. X-ray crystallography combined with Density Functional Theory calculations has revealed that methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a closely related compound, adopts a twisted conformation with a dihedral angle between the benzimidazole and pyrimidine mean planes of 84.11 degrees. The carboxylate group and methyl groups on the pyrimidine ring exhibit partial disorder, and the Density Functional Theory-optimized molecular structure resembles the structure of the minor component in the crystal.
Contemporary pharmacokinetic research has demonstrated that benzimidazole derivatives are characterized by multicompartment and ambiguous pharmacokinetic models. These derivatives are subjected to first-pass metabolism in the liver, converting to both active and inactive metabolites, which must be considered for coadministration with other drugs. Hepatoduodenal circulation and repeated absorption of unchanged drug and its metabolites in the gut is observed for benzimidazole derivatives. Many derivatives exhibit relatively low absolute bioavailability during oral intake, ranging from 2 to 60 percent.
The modern research paradigm emphasizes the development of novel benzimidazole derivatives with enhanced biological activities and improved pharmacological profiles. Recent synthesis efforts have focused on 2-substituted benzimidazole derivatives containing chloro or underivatized carboxylic acid groups, which have exhibited antitumor activity against hepatocellular carcinoma, human breast adenocarcinoma, and human colon carcinoma cell lines. Additionally, bis-heterocyclic compounds comprising benzimidazole moieties have shown promise as inhibitors of respiratory syncytial virus and exhibit antiviral activity.
Current therapeutic applications of benzimidazole derivatives include well-established medications such as telmisartan, a potent angiotensin II receptor antagonist for treating essential hypertension. This drug boasts the longest half-life, high protein binding affinity, and low daily dosage among its class, while providing additional benefits against vascular and renal damage caused by diabetes and cardiovascular disease. The ongoing research continues to explore new therapeutic applications while optimizing existing compounds for improved efficacy and reduced side effects.
Properties
IUPAC Name |
methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)6-3-2-4-7-9(6)13-8(5-11)12-7/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXBOPGNCMMISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682157 | |
| Record name | Methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636574-35-1 | |
| Record name | Methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Alkylation of Benzimidazole Derivatives
Overview:
The most common route involves nucleophilic substitution (SN2) of a benzimidazole core with chloromethylating agents, typically under basic conditions. This method is favored for its straightforwardness and high selectivity.
Benzimidazole + Chloromethylating agent → Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
- Starting material: 1H-benzimidazole or its methyl ester derivative.
- Reagents: Chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloride.
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the nitrogen atom.
- Solvent: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, which are aprotic solvents facilitating SN2 reactions.
- Conditions: Reactions are typically conducted at 0–25°C, with stirring for 4–8 hours. Post-reaction, purification through column chromatography yields the target compound.
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions |
| Reaction time | 4–8 hours | Ensures complete conversion |
| Yield | 70–85% | Dependent on reagent purity and conditions |
Carboxylate Functionalization via Esterification
Overview:
The methyl ester group at position 7 is introduced through esterification of the corresponding carboxylic acid derivative, often using methylating agents.
- Starting material: 7-carboxylic acid derivative of benzimidazole.
- Reagents: Methyl iodide (CH₃I) or dimethyl sulfate (DMS), with a base such as potassium carbonate.
- Solvent: Acetone or ethanol.
- Conditions: Reflux at 60–80°C for 12–24 hours.
Note:
Esterification ensures the methyl group is attached selectively at the carboxylate position, providing the methyl ester functionality.
Chloromethylation and Subsequent Functionalization
Overview:
Chloromethylation introduces the chloromethyl group onto the benzimidazole ring, which can then be further functionalized.
- Reagents: Formaldehyde and hydrochloric acid or paraformaldehyde with HCl gas.
- Conditions: Acidic medium, heated to 50–80°C, facilitates electrophilic chloromethylation at the desired position.
- Outcome: Formation of chloromethylated benzimidazole, which can be converted into the methyl ester derivative via esterification.
Research findings:
Patents indicate that controlling the reaction temperature and reagent molar ratios is critical to prevent over-alkylation or formation of byproducts.
Optimization and Purification Strategies
Purification is typically achieved via silica gel chromatography, recrystallization, or preparative HPLC, depending on the scale and purity requirements.
Characterization and Quality Control
Spectroscopic confirmation ensures the integrity of the synthesized compound:
Nuclear Magnetic Resonance (NMR):
- Singlet at δ ~1.4 ppm for tert-butyl (if present).
- Singlet at δ ~4.6 ppm for chloromethyl group.
- Aromatic protons between δ 7–8 ppm.
-
- C=O stretch around 1700 cm⁻¹.
- N-H stretches between 3300–3500 cm⁻¹.
-
- Molecular ion peak at m/z 224.64 (corresponding to C₁₀H₉ClN₂O₂).
-
- Confirms the molecular conformation and substitution pattern.
Research Findings and Advances
Recent patents and studies emphasize the importance of reaction condition optimization:
Patents (e.g., WO2013186792A2) describe multi-step processes involving initial formation of benzimidazole cores, followed by chloromethylation and esterification under controlled conditions to maximize yield and purity.
Industrial methods employ large-scale reactors with automated control systems, ensuring reproducibility and compliance with pharmaceutical standards.
Emerging techniques such as microwave-assisted synthesis and flow chemistry are being explored to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic substitution: Products include substituted benzimidazoles with various functional groups replacing the chloromethyl group.
Oxidation: Products can include carboxylic acids, ketones, or aldehydes, depending on the specific reaction conditions.
Reduction: Products typically include alcohols or reduced derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects against various diseases, including cancer and infections.
- Case Study : A series of benzimidazole derivatives were synthesized using this compound, demonstrating significant anti-inflammatory and analgesic activities in vitro and in vivo models .
Biological Studies
The compound is utilized to investigate the biological activity of benzimidazole derivatives. It aids in understanding their interactions with biological targets such as enzymes and receptors.
- Case Study : Research has shown that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .
Chemical Synthesis
This compound acts as an intermediate in the synthesis of more complex molecules for both research and industrial applications. Its versatility allows for the development of novel compounds with tailored properties.
- Data Table :
| Reaction Type | Products Generated |
|----------------------------|---------------------------------------------|
| Nucleophilic Substitution | Substituted benzimidazoles |
| Oxidation | Carboxylic acids, ketones, aldehydes |
| Reduction | Alcohols or reduced derivatives |
Material Science
The structural characteristics of this compound make it valuable in developing new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The benzimidazole core can also interact with various biological pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
(i) Ethyl 1H-benzo[d]imidazole-7-carboxylate (Similarity: 0.87 )
- Structure : Differs by replacing the methyl ester with an ethyl ester and lacking the chloromethyl group.
- Key Properties :
- Higher lipophilicity due to the ethyl group.
- Lower reactivity in substitution reactions (absence of chloromethyl).
- Applications : Used as an intermediate in antimalarial agents.
(ii) Methyl 1H-benzo[d]imidazole-4-carboxylate (Similarity: 0.84 )
Chlorinated Derivatives
(i) Methyl 4,5-difluoro-2-morpholino-1H-benzo[d]imidazole-7-carboxylate
- Structure: Features fluorine atoms at positions 4 and 5 and a morpholino group at position 2.
- Key Properties :
- Applications : Explored in kinase inhibitor studies for oncology.
(ii) Methyl 2,3-dichloroquinoxaline-5-carboxylate (Similarity: 0.63 )
- Structure: Replaces the benzo[d]imidazole core with a quinoxaline ring.
- Key Differences :
- Broader π-conjugation alters UV-Vis absorption profiles.
- Higher electrophilicity due to dual chlorine substituents.
Functional Group Variants
(i) Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate (Similarity: 0.59 )
- Structure : Pyrimidine-based analog with methyl and chloro substituents.
- Key Properties :
- Reduced steric hindrance compared to benzo[d]imidazole derivatives.
- Applications in agrochemical synthesis.
(ii) Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point/Dec. (°C) | Reactivity Highlights |
|---|---|---|---|---|
| Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate | 224.03 | Cl-CH₂, COOCH₃ (position 7) | Not reported | High electrophilicity at C2 |
| Ethyl 1H-benzo[d]imidazole-7-carboxylate | 206.19 | COOCH₂CH₃ (position 7) | ~120–125 | Low reactivity, high lipophilicity |
| Methyl 4,5-difluoro-2-morpholino-1H-benzo[d]imidazole-7-carboxylate | 428.1 | F (4,5), morpholino (2), COOCH₃ (7) | >250 (dec.) | Enhanced metabolic stability |
Research Findings and Trends
- Reactivity: The chloromethyl group in the target compound enables facile substitution, distinguishing it from non-chlorinated analogs like ethyl benzo[d]imidazole carboxylates .
- Biological Activity : Fluorinated derivatives (e.g., 4,5-difluoro analogs) show superior pharmacokinetics compared to chlorinated versions, attributed to fluorine’s electronegativity and small atomic radius .
- Synthetic Challenges : Isomer separation remains a hurdle for benzo[d]imidazole carboxylates, as seen in the co-production of 4- and 7-carboxylate isomers .
Biological Activity
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a compound of significant interest due to its various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of the chloromethyl group enhances its reactivity, making it a useful intermediate in the synthesis of more complex molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can engage in nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition or modulation of enzyme activity, influencing various cellular processes and signaling pathways.
Medicinal Chemistry
This compound serves as a building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, including:
- Antitumor Activity : Research indicates that benzimidazole derivatives possess antitumor properties. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines .
- Antibacterial Properties : Compounds derived from benzimidazole structures have exhibited promising antibacterial activities against Gram-positive and Gram-negative bacteria. The presence of electronegative substituents like chlorine has been linked to increased antibacterial efficacy .
Case Studies
A study highlighted the synthesis and evaluation of several benzimidazole derivatives, including those containing the chloromethyl group. The findings indicated that these compounds exhibited significant inhibitory activity against bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to over 512 µg/mL depending on the specific derivative and bacterial strain tested .
Comparative Data on Biological Activity
The table below summarizes some key findings regarding the biological activity of this compound and its derivatives:
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | 32 |
| 2-Methanthiol benzimidazole derivative | Antibacterial | Bacillus cereus | 64 |
| Unsubstituted benzimidazole derivative | Antitumor | Various cancer cell lines | Varies |
Q & A
Q. What are the typical synthetic routes for preparing Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate?
The compound is synthesized via sequential functionalization of the benzo[d]imidazole core. A common approach involves chlorination at the 2-position using N-chlorosuccinimide (NCS) in acetonitrile under reflux (100°C for 12 hours), followed by purification via silica gel chromatography. The chloromethyl group is introduced either by direct substitution or via intermediates like methyl 4,5-difluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole-7-carboxylate . Reaction conditions (solvent, temperature, and protecting groups like SEM) critically influence yield and purity .
Q. How is the chloromethyl group introduced into the benzo[d]imidazole scaffold?
The chloromethyl group is typically introduced via nucleophilic substitution or radical-mediated chlorination. For example, methyl 4,5-difluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole-7-carboxylate reacts with NCS in acetonitrile at elevated temperatures (100°C), producing the chlorinated derivative in ~98% HPLC purity after chromatography . Protecting groups (e.g., SEM) prevent undesired side reactions at the imidazole nitrogen .
Q. What purification methods are effective for isolating this compound?
Silica gel column chromatography with gradients of methanol in dichloromethane (0–5% over 20 minutes) is widely used . Alternative methods include recrystallization from ethyl acetate or dichloroethane. Saturated sodium bicarbonate washes are employed to remove acidic byproducts during workup .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize impurities like desethyl or amide byproducts?
Impurities such as desethyl derivatives arise from incomplete protection of reactive sites. Optimization includes:
- Using excess SEM or similar protecting groups to shield the imidazole nitrogen during chlorination .
- Controlling reaction stoichiometry (e.g., 1.5 equiv NCS) to avoid over-chlorination .
- Post-reaction quenching with aqueous NaHCO₃ to neutralize acidic intermediates . Advanced analytical techniques (e.g., LC-MS) monitor impurity profiles, enabling iterative refinement of reaction parameters .
Q. What analytical techniques validate the structure and purity of this compound?
- LC-MS : Confirms molecular weight (e.g., m/z 376.9/378.9 [M+1]) and detects trace impurities .
- ¹H/¹³C NMR : Assigns signals for the chloromethyl group (δ ~4.5 ppm for -CH₂Cl) and ester moiety (δ ~3.9 ppm for -COOCH₃) .
- HPLC : Quantifies purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How does the chloromethyl group influence reactivity in subsequent derivatization reactions?
The chloromethyl group acts as a versatile handle for nucleophilic substitution. For example:
- Reaction with amines (e.g., tert-butyl (2-aminoethyl)(methyl)carbamate) in DMSO at 60°C yields substituted derivatives via SN2 mechanisms .
- The electron-withdrawing effect of the chlorine atom enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation . Stability studies in DMSO or aqueous buffers are recommended to assess hydrolytic degradation risks .
Methodological Considerations
- Synthetic Scalability : Multi-gram syntheses require precise control of exothermic chlorination steps to avoid decomposition .
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent moisture-induced hydrolysis of the ester or chloromethyl groups .
- Biological Relevance : While direct data on this compound’s activity is limited, structurally related benzo[d]imidazoles show EGFR inhibition and cytotoxicity, suggesting potential for structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
